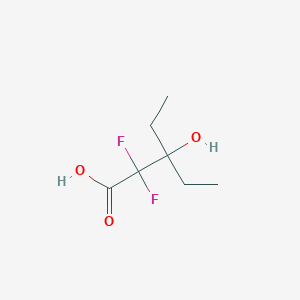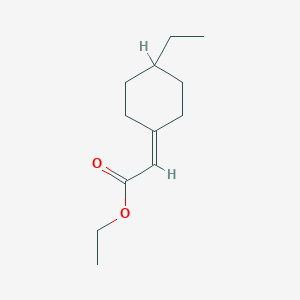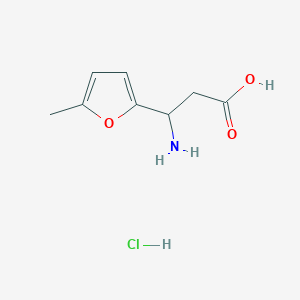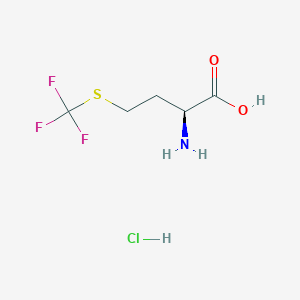
1-Azido-2-methyl-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-2-methyl-3-(trifluoromethyl)benzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, particularly in the synthesis of other organic compounds. This compound is characterized by the presence of an azido group (-N₃), a methyl group (-CH₃), and a trifluoromethyl group (-CF₃) attached to a benzene ring.
Métodos De Preparación
The synthesis of 1-Azido-2-methyl-3-(trifluoromethyl)benzene typically involves the introduction of the azido group to a pre-existing aromatic compound. One common method is the diazotization of 2-methyl-3-(trifluoromethyl)aniline followed by a Sandmeyer reaction to replace the diazonium group with an azido group. The reaction conditions often require the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) for diazotization, followed by the addition of sodium azide (NaN₃) for the azidation step .
Análisis De Reacciones Químicas
1-Azido-2-methyl-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen in the presence of a catalyst.
Common reagents used in these reactions include sodium azide, reducing agents like LiAlH₄, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Azido-2-methyl-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Azido-2-methyl-3-(trifluoromethyl)benzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are important in various chemical and biological processes. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
1-Azido-2-methyl-3-(trifluoromethyl)benzene can be compared with other azido-substituted aromatic compounds, such as:
- 1-Azido-2-(trifluoromethyl)benzene
- 1-Azido-4-fluorobenzene
- 1-Azido-4-bromobenzene
These compounds share similar reactivity due to the presence of the azido group but differ in their substituents, which can affect their chemical behavior and applications. The presence of the trifluoromethyl group in this compound makes it unique by providing additional stability and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C8H6F3N3 |
|---|---|
Peso molecular |
201.15 g/mol |
Nombre IUPAC |
1-azido-2-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3N3/c1-5-6(8(9,10)11)3-2-4-7(5)13-14-12/h2-4H,1H3 |
Clave InChI |
HWUNTNOZFYQTKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N=[N+]=[N-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)


![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)









